molecular formula C20H18N4O3S B253838 N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Cat. No. B253838
M. Wt: 394.4 g/mol
InChI Key: QAWFMWWLQKINAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide, also known as DTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DTQ is a heterocyclic compound that is synthesized through a multistep process involving various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is not fully understood. However, it is believed that N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide acts on various neurotransmitter systems in the brain, including the GABAergic, dopaminergic, and serotonergic systems. N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is thought to modulate the activity of these neurotransmitter systems, leading to its observed biological effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and GABA. N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has also been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and potassium channels. N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has been shown to exhibit anticonvulsant, antipsychotic, and anxiolytic effects in various animal models.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has several advantages for lab experiments. N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a relatively stable compound that can be easily synthesized using standard laboratory techniques. N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is also relatively easy to purify, allowing for the production of large quantities of the compound. However, N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has several limitations for lab experiments. N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is a relatively new compound, and its full biological activity and toxicity profile are not yet fully understood. N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is also a relatively complex compound that requires several steps to synthesize, which can make it challenging to produce in large quantities.

Future Directions

There are several future directions for the research on N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide. One potential direction is to investigate the potential therapeutic applications of N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another potential direction is to investigate the underlying mechanisms of action of N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide and its effects on various neurotransmitter systems in the brain. Additionally, future research could focus on the development of new synthetic methods for N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide, which could improve the efficiency and yield of the synthesis process. Overall, N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has significant potential for various research applications, and further research is needed to fully understand its biological activity and potential therapeutic applications.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide is synthesized through a multistep process that involves various chemical reactions. The synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methyl-1,2,3-triazole-5-thiol to form 2-(2,5-dimethoxyphenyl)-4-methyl-1,2,3-triazole-5-thiol. This intermediate is then reacted with 2-bromoacetamide to form N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide. The overall synthesis method for N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide involves the use of several reagents, such as sodium hydride, sodium borohydride, and acetic anhydride, among others.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has potential applications in various research fields, including medicinal chemistry, drug discovery, and neuroscience. N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has been shown to exhibit a wide range of biological activities, including anticonvulsant, antipsychotic, and anxiolytic effects. N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide has also been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Product Name

N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

InChI

InChI=1S/C20H18N4O3S/c1-26-14-8-9-17(27-2)15(11-14)21-19(25)12-28-20-23-22-18-10-7-13-5-3-4-6-16(13)24(18)20/h3-11H,12H2,1-2H3,(H,21,25)

InChI Key

QAWFMWWLQKINAL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3

Origin of Product

United States

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